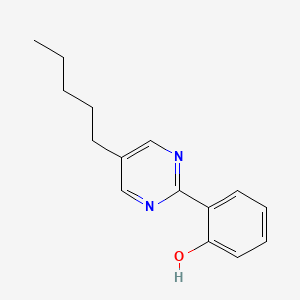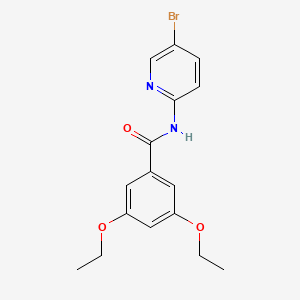
2-(5-pentyl-2-pyrimidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-pentyl-2-pyrimidinyl)phenol, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been used in scientific research to study the endocannabinoid system. This molecule has gained attention due to its potential therapeutic applications in various medical conditions such as obesity, anxiety, and addiction.
Wirkmechanismus
2-(5-pentyl-2-pyrimidinyl)phenol acts as a competitive antagonist of the CB1 receptor, which is widely expressed in the central and peripheral nervous systems. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can inhibit the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a reduction in the release of neurotransmitters such as dopamine, which is involved in reward and addiction.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-pentyl-2-pyrimidinyl)phenol can have a range of biochemical and physiological effects. For example, in animal models, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to reduce food intake and body weight, suggesting its potential use in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have anxiolytic effects, reducing anxiety-related behaviors in rodents. However, the effects of 2-(5-pentyl-2-pyrimidinyl)phenol can vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-pentyl-2-pyrimidinyl)phenol in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of 2-(5-pentyl-2-pyrimidinyl)phenol is its potential for off-target effects, as it can also interact with other receptors such as the vanilloid receptor type 1 (TRPV1).
Zukünftige Richtungen
There are several potential future directions for research involving 2-(5-pentyl-2-pyrimidinyl)phenol. One area of interest is the use of 2-(5-pentyl-2-pyrimidinyl)phenol as a therapeutic agent in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have potential as an anti-addictive agent, reducing drug-seeking behavior in animal models. Further research is needed to explore the safety and efficacy of 2-(5-pentyl-2-pyrimidinyl)phenol in humans, as well as its potential use in other medical conditions such as anxiety and pain.
In conclusion, 2-(5-pentyl-2-pyrimidinyl)phenol is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to study the endocannabinoid system. This molecule has potential therapeutic applications in various medical conditions and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, 2-(5-pentyl-2-pyrimidinyl)phenol remains a valuable tool for exploring the role of the endocannabinoid system in health and disease.
Synthesemethoden
The synthesis of 2-(5-pentyl-2-pyrimidinyl)phenol involves several steps, starting with the reaction of 2,6-dimethylphenol with 5-bromopyrimidine. The resulting product is then subjected to a series of reactions to obtain 2-(5-pentyl-2-pyrimidinyl)phenol. This synthesis method has been optimized to produce high yields of pure 2-(5-pentyl-2-pyrimidinyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-(5-pentyl-2-pyrimidinyl)phenol has been widely used in scientific research to study the endocannabinoid system. This molecule is a potent antagonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can help to elucidate the role of the endocannabinoid system in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-(5-pentylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-7-12-10-16-15(17-11-12)13-8-5-6-9-14(13)18/h5-6,8-11,18H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPHJUBNWJBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-(1-pyrrolidinyl)cyclopentanecarboxamide](/img/structure/B6049312.png)
![3-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6049321.png)
![ethyl 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6049327.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6049351.png)


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)